molecular formula C26H24N2O4 B295545 (4E)-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No. B295545
M. Wt: 428.5 g/mol
InChI Key: LCWSYRBJKCGSFK-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as EMBO and has been extensively studied for its unique properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of EMBO is not fully understood. However, it is believed that EMBO exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. EMBO has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
EMBO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. EMBO has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

One of the primary advantages of EMBO for lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of EMBO is its complex synthesis process, which can make it difficult to obtain in large quantities for lab experiments.

Future Directions

There are several potential future directions for research on EMBO. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the mechanism of action of EMBO and to optimize its anti-cancer activity. Another potential future direction is the development of new synthetic methods for the production of EMBO, which could make it more readily available for lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of EMBO is a complex process that involves several steps. The initial step involves the preparation of 3-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 2-methylbenzyl bromide to obtain 3-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde. This compound is then reacted with 1-phenyl-3,5-pyrazolidinedione to obtain the final product, (4E)-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione.

Scientific Research Applications

EMBO has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as an anti-cancer agent. Several studies have demonstrated that EMBO has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

(4E)-4-[[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C26H24N2O4/c1-3-31-24-16-19(13-14-23(24)32-17-20-10-8-7-9-18(20)2)15-22-25(29)27-28(26(22)30)21-11-5-4-6-12-21/h4-16H,3,17H2,1-2H3,(H,27,29)/b22-15+

InChI Key

LCWSYRBJKCGSFK-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCC4=CC=CC=C4C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC4=CC=CC=C4C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC4=CC=CC=C4C

Origin of Product

United States

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